molecular formula C12H16N4 B15291721 (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B15291721
M. Wt: 216.28 g/mol
InChI Key: KARXSTQWSDLBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 100°C) and monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(pyridin-4-yl)methanamine: This compound shares the pyridine moiety but differs in the substitution pattern and the presence of a methyl group.

    3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound has a similar pyridine ring but includes a chlorophenyl group.

Uniqueness

(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H16N4/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,8,13H2,1-2H3

InChI Key

KARXSTQWSDLBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.